molecular formula C12H13N3O3 B14016284 2,2'-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole) CAS No. 600727-94-4

2,2'-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole)

Cat. No.: B14016284
CAS No.: 600727-94-4
M. Wt: 247.25 g/mol
InChI Key: XXLPHNXUUWGBOQ-UHFFFAOYSA-N
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Description

2,2’-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole) is a chemical compound with the molecular formula C12H13N3O3 and a molecular weight of 247.25 g/mol . This compound is characterized by the presence of a methoxypyridine core linked to two dihydrooxazole rings. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole) typically involves the reaction of 4-methoxypyridine-2,6-dicarboxylic acid with ethylenediamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxazole rings .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2’-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,2’-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole)
  • 2,2’-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole)
  • 2,2’-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole)

Uniqueness

2,2’-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole) is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic properties make it a valuable compound in various fields of research .

Properties

CAS No.

600727-94-4

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

2-[6-(4,5-dihydro-1,3-oxazol-2-yl)-4-methoxypyridin-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C12H13N3O3/c1-16-8-6-9(11-13-2-4-17-11)15-10(7-8)12-14-3-5-18-12/h6-7H,2-5H2,1H3

InChI Key

XXLPHNXUUWGBOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)C2=NCCO2)C3=NCCO3

Origin of Product

United States

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